molecular formula C17H16N2O3 B2659579 N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034556-40-4

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide

Numéro de catalogue: B2659579
Numéro CAS: 2034556-40-4
Poids moléculaire: 296.326
Clé InChI: VPXTVCVFXQTPEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to Isoxazole-4-carboxamide Derivatives in Medicinal Chemistry

Historical Development of Isoxazole Chemistry

The isoxazole scaffold emerged as a pharmacologically relevant structure following Ludwig Claisen’s 1903 synthesis via propargylaldehyde acetal oximation. Early 20th-century applications focused on agrochemicals, but the 1960s discovery of β-lactamase-resistant antibiotics like cloxacillin—featuring a 3-isoxazolyl side chain—catalyzed medicinal interest. The 1990s marked a turning point with COX-2 inhibitor valdecoxib (Bextra), demonstrating isoxazole’s capacity for selective enzyme modulation. Contemporary research, such as the 2022 synthesis of phenyl-isoxazole–carboxamide anticancer agents, leverages regioselective cycloadditions and transition metal catalysis to access derivatives with improved target specificity.

Key Milestones in Isoxazole Drug Development
Year Discovery/Innovation Impact
1903 Claisen’s isoxazole synthesis Established synthetic accessibility
1962 Oxacillin/cloxacillin antibiotics Pioneered β-lactamase resistance
1996 Valdecoxib (COX-2 inhibitor) Validated anti-inflammatory applications
2019 Isoxazole carboxamides as analgesics Opioid-independent pain management
2022 Anticancer phenyl-isoxazole hybrids Expanded therapeutic scope

Significance of Heterocyclic Scaffolds in Drug Discovery

Isoxazole’s electron-rich 1,2-azole system enables π-π stacking with aromatic residues in enzyme active sites, while the N–O bond’s polarity (bond dissociation energy ≈ 60 kcal/mol) permits photolytic cleavage for targeted covalent binding. The 3,5-dimethyl substitution in N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide exemplifies steric optimization: methyl groups at C3 and C5 prevent undesired metabolic oxidation while maintaining planarity for target engagement. Hybridization with furan, as seen in this compound, introduces a second heterocycle with complementary electronic properties—furan’s oxygen lone pairs participate in hydrogen bonding, enhancing solubility and bioavailability.

Evolution of Furan-Isoxazole Hybrid Molecules

The strategic fusion of furan and isoxazole moieties addresses historical limitations in monoheterocyclic agents. For this compound:

  • Synthetic Approach : EDCI/DMAP-mediated coupling of 3,5-dimethylisoxazole-4-carbonyl chloride with 4-(furan-3-yl)benzylamine achieves 59–81% yields, superior to traditional Hantzsch dihydropyridine methods limited by steric hindrance.
  • Electronic Synergy : Density functional theory (DFT) calculations suggest the furan’s HOMO (−8.3 eV) and isoxazole’s LUMO (−1.7 eV) enable charge-transfer interactions, polarizing the carboxamide bond for nucleophilic attack on biological targets.
  • Conformational Effects : Single-crystal XRD of analogous compounds reveals O-endo orientation of the isoxazole oxygen, positioning the furan for hydrophobic interactions with protein subpockets.

Research Context and Current Knowledge Gaps

Despite advances, critical questions persist regarding furan-isoxazole hybrids:

  • Structure-Activity Relationships (SAR) : While 3,5-dimethyl substitution improves metabolic stability, the impact of furan regioisomerism (2- vs. 3-substitution) on target selectivity remains unstudied.
  • Synthetic Scalability : Current coupling methods require stoichiometric EDCI, generating wasteful N-acylurea byproducts. Catalytic asymmetric approaches, as demonstrated in lanthanide-mediated IDHP syntheses, remain unexplored for carboxamides.
  • Target Diversity : Existing studies focus on cyclooxygenases and capsaicin receptors, neglecting potential kinase or ion channel modulation suggested by isoxazole’s success in danazol (AAS) and gaboxadol (GABA~A~ agonist).

Propriétés

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-16(12(2)22-19-11)17(20)18-9-13-3-5-14(6-4-13)15-7-8-21-10-15/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXTVCVFXQTPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Benzylation: The furan ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Isoxazole Formation: The isoxazole ring is formed through the reaction of hydroxylamine with a β-dicarbonyl compound, followed by cyclization.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The compound’s isoxazole-furan-benzyl architecture distinguishes it from structurally related molecules:

  • Sulfonamides are often associated with pesticidal or antimicrobial activity (e.g., prosulfuron in ), whereas carboxamides are more common in pharmaceuticals due to enhanced bioavailability .
  • N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (): This compound substitutes isoxazole with pyrazole and introduces a sulfonamide group. Pyrazole rings offer distinct electronic properties, which may influence metabolic stability or kinase inhibition profiles compared to isoxazole derivatives .

Linker and Substituent Variations

  • Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) (): Features an ester group and phenethylamino linker instead of a benzyl-carboxamide system. Esters are prone to hydrolysis, limiting their utility in vivo, whereas carboxamides exhibit greater stability. The phenethylamino linker may enhance flexibility but reduce target specificity .
  • GW64085X (Brecanavir) (): A complex antiretroviral with a hexahydrofurofuran core and thiazole moiety. While unrelated structurally, it highlights the importance of heterocyclic diversity in drug design. The target compound’s simpler scaffold may offer synthetic accessibility advantages .

Comparative Data Table

Compound Name Core Heterocycles Functional Group Molecular Weight (g/mol) Key Properties/Applications
N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide Isoxazole, Furan Carboxamide ~300 (estimated) High H-bonding; drug candidate
N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamide () Isoxazole, Furan Sulfonamide ~316 (estimated) Potential pesticidal activity
N-Carbamimidoyl-4-((3,5-dimethylpyrazol-4-ylidene)methylamino)benzenesulfonamide () Pyrazole Sulfonamide 355.4 (reported) Antimicrobial applications
I-6273 () Isoxazole, Pyridazine Ester ~340 (estimated) Research compound; ester liability

Research Findings and Implications

  • Bioactivity : Carboxamide derivatives generally exhibit superior pharmacokinetic profiles compared to sulfonamides or esters due to enhanced metabolic stability and target engagement .
  • Synthetic Feasibility : The target compound’s benzyl-furan-isoxazole scaffold is synthetically tractable, unlike complex systems like brecanavir (), which require multi-step protocols .
  • Limitations: No direct bioactivity data for the target compound exists in the provided evidence.

Activité Biologique

N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a furan ring , a benzyl group , and an isoxazole carboxamide moiety . Its unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. The sulfonamide group can block active sites of enzymes, while the furan and isoxazole rings enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Several studies have indicated that related compounds exhibit significant antitumor properties. For instance, derivatives of benzyl-substituted isoxazoles have shown promising results against various cancer cell lines (e.g., leukemia, breast cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity, particularly against specific bacterial strains, although detailed studies are still needed to confirm this aspect.
  • Enzyme Inhibition : As noted earlier, the compound's mechanism involves the inhibition of specific enzymes, which can be beneficial in treating diseases where such enzymes play a critical role.

Antitumor Studies

A study evaluating a series of compounds similar to this compound demonstrated that some derivatives showed significant antitumor activity with mean GI50 values ranging from 7.24 µM to 14.12 µM against various cancer cell lines . Molecular docking studies indicated that these compounds could effectively bind to ATP-binding sites in key kinases like EGFR and B-RAF, suggesting a potential for targeted cancer therapy.

Enzyme Inhibition Studies

Research has shown that compounds with similar structural features effectively inhibit human lipoxygenases (LOXs), which are implicated in inflammatory diseases. For example, certain derivatives were found to be competitive inhibitors of LOXs, significantly reducing leukotriene B4 production, which is critical in inflammatory responses .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundFuran ring, benzyl group, isoxazole carboxamide moietyAntitumor, enzyme inhibition
N-(4-(furan-3-yl)benzyl)-3,5-dimethylisoxazole-4-sulfonamideFuran ring, benzyl group, isoxazole sulfonamide moietyAntitumor
2-(4-fluorophenyl)-n-methyl-6-[methylsulfonyl(1,3-thiazol-4-ylmethyl)amino]-5-propan-2-yloxy-benzofuran-3-carboxamideBenzofuran structure with fluorine substitutionAntitumor

Q & A

Q. How can machine learning (ML) optimize the compound’s derivatization for enhanced selectivity?

  • Methodological Answer : Train ML models on datasets of analogous compounds with known bioactivity. Use features like topological polar surface area (TPSA) and LogP to predict off-target effects. Validate top candidates via parallel synthesis and high-throughput screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.